molecular formula C22H25N3O2S B2699450 3-(2-METHOXYNAPHTHALEN-1-YL)-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PROPANAMIDE CAS No. 1448045-00-8

3-(2-METHOXYNAPHTHALEN-1-YL)-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PROPANAMIDE

Cat. No.: B2699450
CAS No.: 1448045-00-8
M. Wt: 395.52
InChI Key: BZQVIFNAUPWIKT-UHFFFAOYSA-N
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Description

3-(2-METHOXYNAPHTHALEN-1-YL)-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PROPANAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a naphthalene ring substituted with a methoxy group, a thiazole ring, and a piperidine ring, making it a multifaceted molecule with diverse chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-METHOXYNAPHTHALEN-1-YL)-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PROPANAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene derivative, followed by the introduction of the methoxy group through a methylation reaction. The thiazole ring is then synthesized separately and coupled with the piperidine ring. Finally, the propanamide linkage is formed through an amide coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-(2-METHOXYNAPHTHALEN-1-YL)-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide linkage can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) for halogenation and nitration, respectively.

Major Products Formed

    Oxidation: Formation of 2-hydroxy-naphthalene derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated naphthalene derivatives.

Scientific Research Applications

3-(2-METHOXYNAPHTHALEN-1-YL)-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PROPANAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-METHOXYNAPHTHALEN-1-YL)-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PROPANAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-hydroxynaphthalen-1-yl)-N-(1-(thiazol-2-yl)piperidin-4-yl)propanamide
  • 3-(2-methoxynaphthalen-1-yl)-N-(1-(pyridin-2-yl)piperidin-4-yl)propanamide

Uniqueness

Compared to similar compounds, 3-(2-METHOXYNAPHTHALEN-1-YL)-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PROPANAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxy group, thiazole ring, and piperidine ring in a single molecule allows for a wide range of interactions and applications that are not possible with simpler analogs.

Properties

IUPAC Name

3-(2-methoxynaphthalen-1-yl)-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2S/c1-27-20-8-6-16-4-2-3-5-18(16)19(20)7-9-21(26)24-17-10-13-25(14-11-17)22-23-12-15-28-22/h2-6,8,12,15,17H,7,9-11,13-14H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZQVIFNAUPWIKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)CCC(=O)NC3CCN(CC3)C4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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